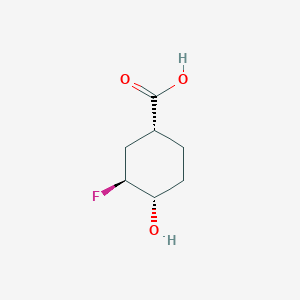
N-((4,6-Dichloro-1,3,5-triazin-2-yl)oxy)benzimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4,6-Dichloro-1,3,5-triazin-2-yl)oxy)benzimidamide: is a compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of two chlorine atoms and an oxybenzimidamide group attached to the triazine ring. Triazine derivatives are known for their diverse applications in various fields, including agriculture, medicine, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((4,6-Dichloro-1,3,5-triazin-2-yl)oxy)benzimidamide typically involves the nucleophilic substitution reaction of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with benzimidamide. The reaction is carried out in the presence of a base, such as sodium carbonate, in a solvent mixture of dioxane and water at elevated temperatures (70-80°C) . The reaction proceeds through the replacement of chlorine atoms by the benzimidamide group, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. Microwave irradiation has been employed to achieve higher yields and shorter reaction times compared to conventional methods . The use of microwave reactors allows for precise control of reaction parameters, leading to improved efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions: N-((4,6-Dichloro-1,3,5-triazin-2-yl)oxy)benzimidamide undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The most common reaction is nucleophilic substitution, where the chlorine atoms are replaced by other nucleophiles, such as amines or thiols .
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the compound, leading to the formation of various oxidation products.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed to reduce the compound, resulting in the formation of reduced derivatives.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines results in the formation of triazine derivatives with amine groups, while oxidation and reduction reactions yield oxidized or reduced triazine derivatives, respectively .
Scientific Research Applications
Chemistry: In chemistry, N-((4,6-Dichloro-1,3,5-triazin-2-yl)oxy)benzimidamide is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been investigated for its antimicrobial properties. Studies have shown that triazine derivatives exhibit activity against a range of bacterial and fungal pathogens, making them potential candidates for the development of new antimicrobial agents .
Medicine: In medicine, triazine derivatives, including this compound, have been explored for their potential as anticancer agents. The compound’s ability to interact with biological targets, such as enzymes and receptors, makes it a promising candidate for drug development .
Industry: In the industrial sector, triazine derivatives are used as intermediates in the production of dyes, herbicides, and other agrochemicals. The compound’s stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of N-((4,6-Dichloro-1,3,5-triazin-2-yl)oxy)benzimidamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This mechanism is particularly relevant in its antimicrobial and anticancer activities, where the compound disrupts essential biological processes in pathogens or cancer cells .
Comparison with Similar Compounds
4,6-Dichloro-1,3,5-triazine: A precursor used in the synthesis of various triazine derivatives.
N-(4,6-Dichloro-1,3,5-triazin-2-yl)benzamide: A structurally similar compound with different substituents on the triazine ring.
2,4,6-Tris(4-chlorophenoxy)-1,3,5-triazine: Another triazine derivative with multiple phenoxy groups.
Uniqueness: N-((4,6-Dichloro-1,3,5-triazin-2-yl)oxy)benzimidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzimidamide group enhances its reactivity and potential for forming covalent bonds with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H7Cl2N5O |
|---|---|
Molecular Weight |
284.10 g/mol |
IUPAC Name |
N'-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]benzenecarboximidamide |
InChI |
InChI=1S/C10H7Cl2N5O/c11-8-14-9(12)16-10(15-8)18-17-7(13)6-4-2-1-3-5-6/h1-5H,(H2,13,17) |
InChI Key |
LFWBXQYEWGFNDY-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/OC2=NC(=NC(=N2)Cl)Cl)/N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NOC2=NC(=NC(=N2)Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(Benzo[d][1,3]dioxole-5-carbonyl)-d-alanine](/img/structure/B13150405.png)

![2-Methylpyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13150420.png)




